molecular formula C7H8OS B8790857 6,7-dihydro-4H-thieno[3,2-c]pyran

6,7-dihydro-4H-thieno[3,2-c]pyran

Cat. No.: B8790857
M. Wt: 140.20 g/mol
InChI Key: JKVQRPWUDNCFBD-UHFFFAOYSA-N
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Description

6,7-dihydro-4H-thieno[3,2-c]pyran is a useful research compound. Its molecular formula is C7H8OS and its molecular weight is 140.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H8OS

Molecular Weight

140.20 g/mol

IUPAC Name

6,7-dihydro-4H-thieno[3,2-c]pyran

InChI

InChI=1S/C7H8OS/c1-3-8-5-6-2-4-9-7(1)6/h2,4H,1,3,5H2

InChI Key

JKVQRPWUDNCFBD-UHFFFAOYSA-N

Canonical SMILES

C1COCC2=C1SC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

11.0 g of 2-[2-(2-methoxyethoxymethoxy)ethyl]thiophene obtained in Example 20 and 1.1 g of indium(III) chloride were added to 750 mL of acetonitrile, and the resulting mixture was refluxed for 5 hours. The reaction product solution was cooled to room temperature and concentrated by evaporation under reduced pressure. To the residue, 100 mL of water and 150 mL of n-hexane were added, and the resulting mixture was stirred for 5 minutes. Aqueous layer was discarded, and the organic layer was washed twice with 70 mL portions of water, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue was distilled under reduced pressure to obtain 2.9 g (yield of 41%) of the title compound, of which analysis data were the same as obtained in Example 14.
Name
2-[2-(2-methoxyethoxymethoxy)ethyl]thiophene
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Yield
41%

Synthesis routes and methods II

Procedure details

61.2 g of 2-(2-methoxymethoxyethyl)thiophene obtained in Example 19 and 130.8 g of magnesium bromide were added to 850 mL of dichloromethane, and the resulting mixture was refluxed for 2 hours. The reaction product solution was cooled to room temperature and concentrated by evaporation under reduced pressure. To the residue, 500 mL of water and 800 mL of n-hexane were added, and the resulting mixture was stirred for 5 minutes. Aqueous layer was discarded, and the organic layer was washed twice with 300 mL portions of water, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue was distilled under reduced pressure to obtain 40.7 g (yield of 82%) of the title compound, of which analysis data were the same as obtained in Example 14.
Name
2-(2-methoxymethoxyethyl)thiophene
Quantity
61.2 g
Type
reactant
Reaction Step One
Quantity
130.8 g
Type
reactant
Reaction Step One
Quantity
850 mL
Type
solvent
Reaction Step One
Yield
82%

Synthesis routes and methods III

Procedure details

10.0 g of 2-thiopheneethanol, 2.8 g of paraformaldehyde, and 2.2 g of indium(III) triplate were added to 780 mL of acetonitrile, and the resulting mixture was refluxed for 12 hours. The reaction product solution was cooled to room temperature and concentrated by evaporation under reduced pressure. The residue was distilled under reduced pressure to obtain 4.7 g (yield of 43%) of the title compound, of which analysis data were the same as obtained in Example 14.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
780 mL
Type
solvent
Reaction Step One
Yield
43%

Synthesis routes and methods IV

Procedure details

10.0 g of 2-thiopheneethanol, 5.9 g of paraformaldehyde, and 28.7 g of magnesium bromide were added to 780 mL of acetonitrile, and the resulting mixture was refluxed for 24 hours. The reaction product solution was cooled to room temperature and concentrated by evaporation under reduced pressure. To the residue, 100 mL of water and 150 mL of n-hexane were added, and the resulting mixture was stirred for 5 minutes. The organic layer was separated and dried over anhydrous magnesium sulfate, and then concentrated under reduced pressure. The residue was distilled under reduced pressure to obtain 4.7 g (yield of 43%) of the title compound, of which analysis data were the same as obtained in Example 14.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5.9 g
Type
reactant
Reaction Step One
Quantity
28.7 g
Type
reactant
Reaction Step One
Quantity
780 mL
Type
solvent
Reaction Step One
Yield
43%

Synthesis routes and methods V

Procedure details

10.0 g of 2-thiopheneethanol, 11.5 g of 1,3-dioxolane, and 862 mg of indium(III) chloride were added to 780 mL of acetonitrile, and the resulting mixture was refluxed for 10 hours. The reaction product solution was cooled to room temperature and concentrated by evaporation under reduced pressure. To the residue, 100 mL of water and 150 mL of n-hexane were added, and the resulting mixture was stirred for 5 minutes. The organic layer was separated and dried over anhydrous magnesium sulfate, and then concentrated under reduced pressure. The residue was distilled under reduced pressure to obtain 6.6 g (yield of 60%) of the title compound, of which analysis data were the same as obtained in Example 14.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
11.5 g
Type
reactant
Reaction Step One
Quantity
862 mg
Type
catalyst
Reaction Step One
Quantity
780 mL
Type
solvent
Reaction Step One
Yield
60%

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